molecular formula C6H12O6 B12057919 D-[3-2H]Glucose

D-[3-2H]Glucose

Cat. No.: B12057919
M. Wt: 181.16 g/mol
InChI Key: WQZGKKKJIJFFOK-XVKSOXPJSA-N
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Description

D-Glucose-d1-2: is a deuterium-labeled form of D-Glucose, where one of the hydrogen atoms is replaced by deuterium at the second carbon position. This compound is a stable isotope and is used extensively in scientific research due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of D-Glucose-d1-2 involves the incorporation of deuterium into the glucose molecule. One common method is the catalytic hydrogen-deuterium exchange reaction, where glucose is treated with deuterium gas in the presence of a catalyst. Another method involves the use of deuterated reagents in the synthesis of glucose derivatives, followed by deprotection to yield D-Glucose-d1-2 .

Industrial Production Methods: Industrial production of D-Glucose-d1-2 typically involves large-scale synthesis using deuterated water (D2O) as a source of deuterium. The process includes the fermentation of glucose in the presence of D2O, followed by purification and crystallization to obtain the deuterium-labeled glucose .

Chemical Reactions Analysis

Types of Reactions: D-Glucose-d1-2 undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Glucose oxidase, molecular oxygen.

    Reduction: Sodium borohydride, hydrogen gas.

    Isomerization: Aqueous NaOH, mild temperatures (50-90°C).

    Glycosylation: Alcohols, acid catalysts like H2SO4.

Major Products:

    Oxidation: D-Gluconic acid.

    Reduction: Sorbitol.

    Isomerization: D-Fructose.

    Glycosylation: Glycosides.

Scientific Research Applications

D-Glucose-d1-2 is widely used in scientific research due to its stable isotope labeling, which allows for precise tracking and quantification in metabolic studies. Some of its applications include:

Mechanism of Action

The mechanism of action of D-Glucose-d1-2 involves its incorporation into metabolic pathways where it behaves similarly to regular glucose. the presence of deuterium can alter reaction kinetics and metabolic rates. For example, in glycolysis, D-Glucose-d1-2 is phosphorylated by hexokinase to form glucose-6-phosphate, but the deuterium substitution can affect the enzyme’s activity and the overall metabolic flux .

Comparison with Similar Compounds

    D-Glucose-1-d1: Deuterium at the first carbon position.

    D-Glucose-6,6-d2: Deuterium at the sixth carbon position.

    D-Glucose-13C6: Carbon-13 labeled glucose.

Uniqueness: D-Glucose-d1-2 is unique due to its specific deuterium labeling at the second carbon position, which provides distinct advantages in studying specific metabolic pathways and enzyme activities. Its use as a stable isotope tracer makes it invaluable in research applications where precise tracking of glucose metabolism is required .

Properties

Molecular Formula

C6H12O6

Molecular Weight

181.16 g/mol

IUPAC Name

(2S,3R,4S,5S,6R)-4-deuterio-6-(hydroxymethyl)oxane-2,3,4,5-tetrol

InChI

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5-,6+/m1/s1/i4D

InChI Key

WQZGKKKJIJFFOK-XVKSOXPJSA-N

Isomeric SMILES

[2H][C@@]1([C@@H]([C@H](O[C@@H]([C@@H]1O)O)CO)O)O

Canonical SMILES

C(C1C(C(C(C(O1)O)O)O)O)O

Origin of Product

United States

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